Odorranain-H-RA1 peptide precursor
CAS No.:
Cat. No.: VC3677318
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics and Properties
Amino Acid Sequence
Odorranain-H-RA1 peptide precursor is composed of 21 amino acids with the following sequence:
| Parameter | Description |
|---|---|
| Shortened Sequence | TMKKPLLLLFSLGTINLSLCQ |
| Full Sequence | Thr-Met-Lys-Lys-Pro-Leu-Leu-Leu-Leu-Phe-Ser-Leu-Gly-Thr-Ile-Asn-Leu-Ser-Leu-Cys-Gln |
| Length | 21 amino acids |
Table 1: Amino acid sequence of Odorranain-H-RA1 peptide precursor
Physical and Chemical Properties
The physical and chemical properties of Odorranain-H-RA1 peptide precursor are critical determinants of its biological activity and potential pharmaceutical applications. These properties are summarized in Table 2:
| Property | Characteristic |
|---|---|
| Physical Form | White to off-white powder |
| Solubility | Soluble in water |
| Purity (HPLC) | ≥95% (typically 97.5%) |
| Source | Synthetic (for commercial products) |
| Natural Source | Odorrana andersonii (golden crossband frog) |
Table 2: Physical and chemical properties of Odorranain-H-RA1 peptide precursor
Source and Origin
Biological Source
Odorranain-H-RA1 peptide precursor is naturally found in the skin secretions of Odorrana andersonii, a frog species native to certain regions of Asia . Amphibians are known to produce a diverse array of bioactive compounds in their skin secretions as part of their defense mechanism against predators and microorganisms. These secretions often contain numerous peptides with antimicrobial, antifungal, and other bioactive properties.
Synthetic Production
For research and commercial purposes, Odorranain-H-RA1 peptide precursor is typically produced synthetically. This ensures consistency in quality and eliminates the need for harvesting from natural sources, which would be impractical and potentially harmful to frog populations . The synthetic production typically involves solid-phase peptide synthesis techniques, allowing for precise control over the amino acid sequence and modifications.
Future Research Directions
The study of Odorranain-H-RA1 peptide precursor and related antimicrobial peptides presents several promising avenues for future research:
Structural Modifications
Research on other antimicrobial peptides has demonstrated that structural modifications can enhance activity and stability. Potential modifications for Odorranain-H-RA1 may include:
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Halogenation: Incorporating halogenated amino acids has been shown to increase antibacterial activity and stability in other peptides .
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Cyclization: Various modes of cyclization have been found to enhance stability and sometimes activity in natural AMPs .
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Amidation or acylation: These modifications have been shown to improve antimicrobial properties in other peptides, as demonstrated with AurH1 derivatives .
Combination Therapies
Investigating the synergistic effects of Odorranain-H-RA1 with conventional antibiotics could lead to novel therapeutic approaches for treating resistant infections. Such combinations might allow for lower dosages of conventional antibiotics while maintaining or enhancing efficacy.
Mechanism of Action Studies
Detailed investigations into the precise mechanism of action of Odorranain-H-RA1 would provide valuable insights for drug development. Techniques such as transmission electron microscopy, which has been used to study the antimicrobial mechanisms of Odorranain-NR , could be applied to understand how Odorranain-H-RA1 interacts with microbial membranes.
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